An In-depth Technical Guide to 4-(trans-4-Vinylcyclohexyl)benzonitrile: A Key Reactive Mesogen for Advanced Materials and a Scaffold of Interest in Medicinal Chemistry
An In-depth Technical Guide to 4-(trans-4-Vinylcyclohexyl)benzonitrile: A Key Reactive Mesogen for Advanced Materials and a Scaffold of Interest in Medicinal Chemistry
This technical guide provides a comprehensive overview of 4-(trans-4-Vinylcyclohexyl)benzonitrile (CAS No. 96184-42-8), a versatile organic compound at the intersection of materials science and medicinal chemistry. For researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, and applications, with a focus on its role as a reactive mesogen in liquid crystal displays and the potential biological activities of its core structure.
Core Molecular Profile and Physicochemical Properties
4-(trans-4-Vinylcyclohexyl)benzonitrile is a bifunctional molecule featuring a rigid benzonitrile core and a reactive vinylcyclohexyl group. This unique structure imparts properties that are highly valuable in the field of polymerizable liquid crystals, also known as reactive mesogens.[1][2] The trans-conformation of the cyclohexyl ring is crucial for achieving the desired liquid crystalline phases.[2]
The benzonitrile moiety provides a significant dipole moment, contributing to the molecule's ability to align in an electric field, a fundamental requirement for liquid crystal applications.[2] The vinyl group, on the other hand, serves as a polymerizable handle, allowing for the formation of cross-linked polymer networks upon initiation, typically by UV light.[2] This process effectively freezes the liquid crystalline order into a solid, stable film.[3]
Table 1: Physicochemical Properties of 4-(trans-4-Vinylcyclohexyl)benzonitrile
| Property | Value | Source(s) |
| CAS Number | 96184-42-8 | [4] |
| Molecular Formula | C₁₅H₁₇N | [4] |
| Molecular Weight | 211.30 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [5] |
| Melting Point | 57 °C | [6] |
| Boiling Point | ~270 °C (Predicted) | |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and toluene. | [7] |
Synthesis of 4-(trans-4-Vinylcyclohexyl)benzonitrile: A Plausible Synthetic Pathway
The overall proposed synthesis is a two-step process starting from 4-(trans-4-acetylcyclohexyl)benzonitrile, which itself can be synthesized via methods such as Friedel-Crafts acylation of cyclohexylbenzene followed by cyanation.
Caption: Proposed synthetic workflow for 4-(trans-4-Vinylcyclohexyl)benzonitrile.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol is a representative procedure based on standard Wittig reaction conditions and would require optimization for this specific substrate.[1][8]
Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, during which the color should turn to a characteristic deep orange or yellow, indicating the formation of the ylide.
Step 2: Reaction with 4-(trans-4-formylcyclohexyl)benzonitrile
-
Dissolve 4-(trans-4-formylcyclohexyl)benzonitrile (1 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the solution of the aldehyde to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(trans-4-Vinylcyclohexyl)benzonitrile.
Application in Materials Science: A Reactive Mesogen for Optical Films
The primary application of 4-(trans-4-Vinylcyclohexyl)benzonitrile is as a reactive mesogen in the fabrication of optical films for liquid crystal displays (LCDs) and organic light-emitting diode (OLED) displays.[3] These films are crucial for improving the viewing angle and overall image quality of the displays.[9]
The process involves aligning the reactive mesogen molecules in their liquid crystalline phase and then initiating polymerization to lock in this ordered structure.[10] This results in a highly birefringent polymer film with tailored optical properties.
Caption: General workflow for the fabrication of an optical film using a reactive mesogen.
Experimental Protocol: UV-Initiated Polymerization
This protocol outlines a general procedure for the UV curing of a reactive mesogen film.[10][11]
-
Formulation Preparation: Prepare a solution of 4-(trans-4-Vinylcyclohexyl)benzonitrile in a suitable solvent (e.g., toluene or cyclopentanone) at a concentration of 10-20% (w/w). Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) or a commercially available initiator like Irgacure 651, at a concentration of 1-5% by weight relative to the reactive mesogen.
-
Substrate Preparation: Use a glass or flexible polymer substrate with a pre-coated and rubbed polyimide alignment layer to induce a specific initial orientation of the liquid crystal molecules.
-
Coating: Apply the reactive mesogen formulation onto the prepared substrate using spin coating to achieve a uniform thin film. The thickness of the film can be controlled by the spin speed and the viscosity of the solution.
-
Solvent Evaporation: Heat the coated substrate on a hotplate at a temperature below the polymerization temperature (e.g., 60-80 °C) to evaporate the solvent.
-
Alignment: Heat the film to a temperature where it exhibits a nematic liquid crystal phase. The molecules will align according to the underlying alignment layer.
-
UV Curing: While maintaining the temperature in the liquid crystal phase, expose the film to UV radiation of a suitable wavelength (typically 320-400 nm) and intensity. The exposure time will depend on the photoinitiator concentration, film thickness, and UV lamp power, and typically ranges from a few seconds to several minutes.
-
Post-Curing: After UV exposure, the film is a solid, cross-linked polymer network. It can be cooled to room temperature.
Spectroscopic Characterization
Definitive, published spectroscopic data for 4-(trans-4-Vinylcyclohexyl)benzonitrile is scarce. However, based on the known spectra of analogous compounds, the expected characteristic signals can be predicted. The following are representative spectra of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (typically between 5-6 ppm), the aromatic protons of the benzonitrile ring (around 7.5-7.7 ppm), and a complex set of overlapping signals for the cyclohexyl protons in the aliphatic region (1-2.5 ppm).
¹³C NMR: The carbon NMR spectrum would be expected to show signals for the nitrile carbon (around 119 ppm), the aromatic carbons (110-150 ppm), the vinyl carbons (110-140 ppm), and the aliphatic carbons of the cyclohexyl ring (25-45 ppm).
Note: As specific spectra for the target compound are unavailable in the searched literature, researchers should perform their own analytical characterization for confirmation.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups in the molecule.
Table 2: Expected IR Absorption Bands for 4-(trans-4-Vinylcyclohexyl)benzonitrile
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2225 | Nitrile (C≡N) | Stretching |
| ~3080, ~1640, ~990, ~910 | Vinyl (C=CH₂) | C-H stretch, C=C stretch, C-H out-of-plane bending |
| ~3030 | Aromatic C-H | Stretching |
| ~2920, ~2850 | Aliphatic C-H (cyclohexyl) | Stretching |
| ~1605, ~1500 | Aromatic C=C | Stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 211. Fragmentation patterns would be expected to involve the loss of the vinyl group and cleavage of the cyclohexyl ring.
Relevance to Drug Development: The Benzonitrile Scaffold
While 4-(trans-4-Vinylcyclohexyl)benzonitrile itself is primarily used in materials science, the benzonitrile scaffold is a well-established "privileged structure" in medicinal chemistry.[7][12] Benzonitrile derivatives have been investigated for a wide range of therapeutic applications due to their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with biological targets.[11]
Potential Areas of Biological Activity for Benzonitrile Derivatives:
-
Anticancer Activity: Many benzonitrile-containing compounds have been shown to inhibit tubulin polymerization or act as kinase inhibitors, both of which are crucial targets in cancer therapy.[7][12]
-
Antiviral Activity: Certain benzonitrile derivatives have demonstrated efficacy against viruses such as the Hepatitis C Virus (HCV) by inhibiting viral entry into host cells.[7]
-
Antimicrobial Activity: Novel benzonitrile compounds have exhibited promising antibacterial and antifungal properties.[13]
The unique combination of a lipophilic cyclohexyl group and a polar benzonitrile moiety in 4-(trans-4-Vinylcyclohexyl)benzonitrile presents an interesting scaffold for further exploration in drug discovery. The vinyl group could also be functionalized to create a library of derivatives for screening.
Safety and Handling
4-(trans-4-Vinylcyclohexyl)benzonitrile should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is a solid at room temperature and should be stored in a cool, dry place away from sources of ignition. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
4-(trans-4-Vinylcyclohexyl)benzonitrile is a molecule of significant interest due to its dual utility in advanced materials and as a potential starting point for medicinal chemistry exploration. Its role as a reactive mesogen is well-established, enabling the fabrication of sophisticated optical films for modern displays. While its biological activities have not been extensively studied, the benzonitrile core is a proven pharmacophore, suggesting that derivatives of this compound may hold therapeutic potential. This guide provides a foundational understanding for researchers and developers working with this versatile compound.
References
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- 10. Dielectric Properties of Dual-Frequency Reactive Mesogens before and after Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Analysis Thin Film Polymer Composite of Polymethyl Metacrylate-Reactive Mesogen Diacrylate and its Conductivity Properties | Afrizal | JKPK (Jurnal Kimia dan Pendidikan Kimia) [jurnal.uns.ac.id]
